molecular formula C18H16F3N3O3 B3455261 (3-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(3-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3455261
M. Wt: 379.3 g/mol
InChI Key: XHSXUARMFANTAL-UHFFFAOYSA-N
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Description

(3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a trifluoromethylphenyl group, and a piperazino group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone typically involves multiple steps. One common route includes the following steps:

    Formation of Piperazine Derivative: The reaction of a piperazine derivative with a trifluoromethylphenyl compound.

    Coupling Reaction: The final step involves coupling the nitrophenyl compound with the piperazine derivative under specific conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The piperazine moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Coupling Reactions: Reagents like EDCI and bases like triethylamine.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

    Coupling: Complex aromatic structures.

Scientific Research Applications

(3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethylphenyl groups can interact with various enzymes and receptors, modulating their activity. The piperazino group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Nitrophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
  • (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone

Uniqueness

(3-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazino group provides versatility in chemical reactions.

Properties

IUPAC Name

(3-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-4-2-5-15(12-14)22-7-9-23(10-8-22)17(25)13-3-1-6-16(11-13)24(26)27/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSXUARMFANTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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